molecular formula C13H17ClN2O2 B2590952 (1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride CAS No. 2416218-02-3

(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride

Cat. No.: B2590952
CAS No.: 2416218-02-3
M. Wt: 268.74
InChI Key: SFFOUMARWDXTDD-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used as ligands in asymmetric catalysis , suggesting that this compound may interact with specific enzymes or receptors to induce a biological response.

Mode of Action

As a potential ligand in asymmetric catalysis , it may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

Biochemical Pathways

Based on its potential role in asymmetric catalysis , it may influence various biochemical pathways by modulating the activity of specific enzymes or receptors.

Result of Action

As a potential ligand in asymmetric catalysis , it may induce changes in cellular processes by modulating the activity of specific enzymes or receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRHVIXZJGOCZ-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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